molecular formula C16H13N3O2 B2588523 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide CAS No. 848739-94-6

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

Katalognummer B2588523
CAS-Nummer: 848739-94-6
Molekulargewicht: 279.299
InChI-Schlüssel: LOHKEIFGMCWOKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis processes for compounds similar to “4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide” often involve acylation reactions followed by Michael addition. For instance, derivatives were synthesized through acylation with maleic or citraconic anhydrides, highlighting regioselective formation for 3-methyl substituted derivatives.


Molecular Structure Analysis

Structural analysis is crucial for understanding the interactions and potential reactions of this compound. The crystal structure of a novel compound synthesized from 2-hydroxypyridine and chloroacetic acid provides insights into the molecular conformations that could be expected for similar compounds.


Chemical Reactions Analysis

Research on derivatives indicates a variety of reactions, such as the sequential reaction of amino acid methyl esters with readily available acetates, leading to cyclization and Michael-type addition, showcasing the reactivity of these compounds under basic conditions.


Physical And Chemical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are fundamental for practical applications. The chemical properties, including reactivity with other compounds and stability, are critical for determining the compound’s applications.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

This compound has been synthesized and evaluated for its potential in inhibiting the growth of various human solid tumor cell lines and leukemia HL-60 cell lines. Derivatives of this compound, particularly those with a carboxylate group, have shown promising antitumor activity, outperforming even established drugs like temozolomide in some cases . The enhanced water solubility of these derivatives also contributes to their potential as effective antitumor agents.

Synthesis of Heterocyclic Compounds

The structural framework of 4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide is valuable for the synthesis of various heterocyclic compounds. These compounds are of special interest in medicinal chemistry due to their broad spectrum of biological activities, including antitumor properties . The development of new synthetic methodologies around this compound could lead to the discovery of potent molecules with higher specificity and lower toxicity.

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit significant antioxidant properties. This application is crucial in the context of oxidative stress-related diseases, where the compound’s ability to neutralize free radicals can be leveraged to develop therapeutic agents .

Antibacterial Activity

Studies have shown that certain N-derivatives of this compound possess strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Their activity has been reported to exceed that of traditional antibiotics like ampicillin and streptomycin by a considerable margin . This opens up avenues for the development of new antibacterial drugs.

Inhibition of BRD4

The compound has been used to synthesize derivatives that inhibit BRD4, a protein that plays a key role in regulating gene expression. The inhibitory effects of these compounds on BRD4 have been quantified, showing potential for the treatment of diseases where BRD4 is implicated .

Combination Therapies

Finally, the compound is being explored for its use in combination therapies. By pairing it with other anticancer drugs, researchers aim to overcome resistance mechanisms in tumor cells and enhance the overall therapeutic effect .

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

4-(3-methyl-4-oxophthalazin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-19-16(21)13-5-3-2-4-12(13)14(18-19)10-6-8-11(9-7-10)15(17)20/h2-9H,1H3,(H2,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHKEIFGMCWOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide

CAS RN

848739-94-6
Record name 4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.